molecular formula C26H38Cl4N4Zn2 B011940 dichlorozinc;N'-[[10-[[2-(dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamine CAS No. 106682-14-8

dichlorozinc;N'-[[10-[[2-(dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B011940
CAS No.: 106682-14-8
M. Wt: 679.2 g/mol
InChI Key: OGCKUBWDGFVSNZ-UHFFFAOYSA-J
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Description

The compound 9,10-Bis(TMEDA)anthracene biszinc chloride complex is a coordination complex that features anthracene as the central ligand, coordinated with two zinc chloride units and tetramethylethylenediamine (TMEDA) as ancillary ligands

Preparation Methods

The synthesis of 9,10-Bis(TMEDA)anthracene biszinc chloride complex typically involves the reaction of anthracene with zinc chloride in the presence of TMEDA. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general synthetic route can be summarized as follows:

    Reactants: Anthracene, zinc chloride, and TMEDA.

    Reaction Conditions: The reaction is usually performed in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).

    Procedure: Anthracene is dissolved in the solvent, followed by the addition of zinc chloride and TMEDA. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by filtration or precipitation, followed by purification using recrystallization or chromatography techniques.

Chemical Reactions Analysis

The 9,10-Bis(TMEDA)anthracene biszinc chloride complex can undergo various chemical reactions, including:

    Oxidation: The complex can be oxidized to form different oxidation states of zinc and anthracene derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced zinc species and modified anthracene ligands.

    Substitution: Ligand substitution reactions can occur, where TMEDA or chloride ligands are replaced by other ligands.

    Coordination Reactions: The complex can form adducts with other metal ions or ligands, leading to the formation of new coordination compounds.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various ligands (e.g., phosphines, amines).

Scientific Research Applications

The 9,10-Bis(TMEDA)anthracene biszinc chloride complex has several scientific research applications, including:

    Chemistry: It is used as a model compound to study coordination chemistry, ligand exchange reactions, and the electronic properties of zinc complexes.

    Biology: The complex can be used to investigate the interactions of zinc with biological molecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore the potential use of zinc complexes in medicinal chemistry, including their role as metallodrugs or diagnostic agents.

    Industry: The complex may have applications in materials science, particularly in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which the 9,10-Bis(TMEDA)anthracene biszinc chloride complex exerts its effects is primarily through coordination interactions. The zinc ions in the complex can coordinate with various ligands, leading to changes in the electronic structure and reactivity of the complex. The anthracene ligand can also participate in π-π interactions and electron transfer processes, further influencing the behavior of the complex.

Comparison with Similar Compounds

Similar compounds to the 9,10-Bis(TMEDA)anthracene biszinc chloride complex include other zinc coordination complexes with different ligands. Some examples are:

    Zinc bis(2,2’-bipyridine) chloride complex: This complex features 2,2’-bipyridine as the ligand instead of anthracene.

    Zinc tetraphenylporphyrin chloride complex: This complex uses tetraphenylporphyrin as the ligand, providing different electronic and structural properties.

    Zinc bis(1,10-phenanthroline) chloride complex: This complex includes 1,10-phenanthroline as the ligand, offering unique coordination chemistry.

The uniqueness of the 9,10-Bis(TMEDA)anthracene biszinc chloride complex lies in its specific ligand combination, which imparts distinct electronic and structural characteristics compared to other zinc complexes.

Properties

IUPAC Name

dichlorozinc;N'-[[10-[[2-(dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N4.4ClH.2Zn/c1-27(2)15-17-29(5)19-25-21-11-7-9-13-23(21)26(20-30(6)18-16-28(3)4)24-14-10-8-12-22(24)25;;;;;;/h7-14H,15-20H2,1-6H3;4*1H;;/q;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCKUBWDGFVSNZ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CN(C)CCN(C)C.Cl[Zn]Cl.Cl[Zn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38Cl4N4Zn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550132
Record name N~1~,N~1'~-[Anthracene-9,10-diylbis(methylene)]bis(N~1~,N~2~,N~2~-trimethylethane-1,2-diamine)--dichlorozinc (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106682-14-8
Record name N~1~,N~1'~-[Anthracene-9,10-diylbis(methylene)]bis(N~1~,N~2~,N~2~-trimethylethane-1,2-diamine)--dichlorozinc (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Bis(2-dimethylaminoethyl)-N,N'-dimethyl-9,10-anthracenedimethanamine biszinc chloride complex
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